Hexahidrato de hexafluorosilicato de magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

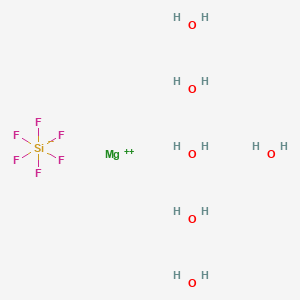

Magnesium hexafluorosilicate hexahydrate, also known as magnesium silicofluoride, is an inorganic compound with the formula MgSiF6•6H2O. It is a white crystalline solid with a melting point of 136 °C. It is used in a variety of applications, including a corrosion inhibitor, a water treatment agent, a reagent in laboratory experiments, and a food additive.

Aplicaciones Científicas De Investigación

Agentes antiplaca y para el cuidado bucal

El hexahidrato de hexafluorosilicato de magnesio se utiliza como agente antiplaca en productos para el cuidado bucal . Ayuda a prevenir la acumulación de placa en los dientes, promoviendo así la salud bucal.

Protección contra polillas de textiles

Este compuesto también se utiliza para proteger los textiles contra polillas . Ayuda a proteger los textiles de los daños causados por las polillas, aumentando así su longevidad.

Investigación sobre el crecimiento de cristales

En la investigación científica, se ha estudiado el efecto del exceso de ácido silícico en el sistema sobre el tamaño de los cristales de hexafluorosilicato de magnesio que se depositan . Se encontró que una disminución en la concentración de ácido hexafluorosilicato lleva a una disminución en el tamaño promedio de los cristales de MgSiF6·6H2O .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

. The primary targets of this compound are not clearly identified in the available literature. Further research is needed to elucidate its specific targets and their roles.

Mode of Action

It is known to be toxic if swallowed

Result of Action

It is known to be toxic if swallowed , suggesting that it can have harmful effects at the molecular and cellular levels.

Action Environment

It is recommended to be stored at ambient temperatures , suggesting that temperature could potentially influence its stability.

Propiedades

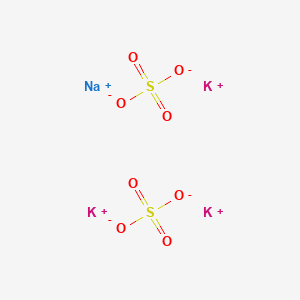

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium hexafluorosilicate hexahydrate can be achieved through a precipitation reaction using aqueous solutions of magnesium chloride, sodium hexafluorosilicate, and water.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Sodium hexafluorosilicate (Na2SiF6)", "Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of MgCl2 in 100 mL of water to form a clear solution.", "Dissolve 15.2 g of Na2SiF6 in 100 mL of water to form a clear solution.", "Slowly add the Na2SiF6 solution to the MgCl2 solution with constant stirring.", "A white precipitate of MgSiF6·6H2O will form.", "Filter the precipitate and wash with water.", "Dry the product at 100°C for 4 hours to obtain Magnesium hexafluorosilicate hexahydrate." ] } | |

Número CAS |

18972-56-0 |

Fórmula molecular |

F6H2MgOSi |

Peso molecular |

184.40 g/mol |

Nombre IUPAC |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

Clave InChI |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

SMILES canónico |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Números CAS relacionados |

17084-08-1 (Parent) |

Origen del producto |

United States |

Q & A

Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?

A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into Magnesium hexafluorosilicate hexahydrate provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)